2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid
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Overview
Description
2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid is a chemical compound with the molecular formula C11H17NO3. It is known for its unique structure, which includes a pyrrolidinone ring attached to a cyclohexane carboxylic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexanone with pyrrolidinone derivatives under specific conditions. One common method includes the alkylation of pyrrolidin-2-ones with haloacetic acid esters in the presence of sodium hydride or metal alkoxides, followed by ammonolysis . Another approach involves the intramolecular acylation of N-substituted 4-aminobutanoic acid esters .
Industrial Production Methods
Industrial production of this compound may involve large-scale procedures that optimize yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient isolation of the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrrolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various enzymes and receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Piracetam: A well-known nootropic compound with a similar pyrrolidinone structure.
Phenylpiracetam: Another nootropic with enhanced potency and additional phenyl group.
2-(2-Oxopyrrolidin-1-yl)acetamide: A derivative with similar biological activities.
Uniqueness
2-(2-Oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid is unique due to its cyclohexane carboxylic acid moiety, which distinguishes it from other pyrrolidinone derivatives.
Properties
Molecular Formula |
C11H17NO3 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C11H17NO3/c13-10-6-3-7-12(10)9-5-2-1-4-8(9)11(14)15/h8-9H,1-7H2,(H,14,15) |
InChI Key |
QNOVAEWJQCXCEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N2CCCC2=O |
Origin of Product |
United States |
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